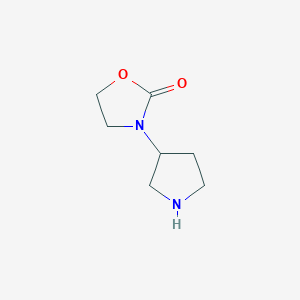

3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-pyrrolidin-3-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-9(3-4-11-7)6-1-2-8-5-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHBNQLTXRSWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCOC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247189-10-1 | |

| Record name | 3-(pyrrolidin-3-yl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Pyrrolidin 3 Yl 1,3 Oxazolidin 2 One and Its Derivatives

Strategic Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(pyrrolidin-3-yl)-1,3-oxazolidin-2-one reveals several logical disconnections. The most apparent disconnection is at the C-N bond linking the pyrrolidine (B122466) nitrogen to the oxazolidinone ring. This suggests a synthetic route involving the coupling of a pre-formed 3-aminopyrrolidine (B1265635) derivative with a suitable oxazolidinone precursor.

Another key disconnection can be made within the oxazolidinone ring itself, typically between the nitrogen and the carbonyl carbon, or between the oxygen and the carbonyl carbon. This points towards cyclization strategies from a 2-aminoethanol derivative. Similarly, the pyrrolidine ring can be disconnected to reveal acyclic precursors, often derived from amino acids or other chiral pool starting materials.

Approaches to the 1,3-Oxazolidin-2-one Core Construction

The 1,3-oxazolidin-2-one ring is a prevalent structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed.

The formation of the oxazolidinone ring is typically achieved through intramolecular cyclization of a precursor containing both an alcohol and a carbamate (B1207046) or a related functional group. Common methods include:

From β-amino alcohols: The reaction of β-amino alcohols with phosgene (B1210022) or its equivalents (e.g., triphosgene, carbonyldiimidazole) is a classical and widely used method. This reaction proceeds via an intermediate isocyanate or carbamoyl (B1232498) chloride, which then undergoes intramolecular cyclization.

From aziridines: The reaction of aziridines with carbon dioxide, often catalyzed by Lewis acids or transition metals, provides a direct route to oxazolidinones. researchgate.net This method is atom-economical and can be highly stereospecific.

From propargylamines: The reaction of propargylamines with carbon dioxide in the presence of a suitable catalyst can also yield oxazolidinones.

Curtius Rearrangement: A modified Curtius rearrangement of β-hydroxy acyl azides can lead to the formation of an isocyanate intermediate that cyclizes to the oxazolidinone ring. nih.gov This method has been used in the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov

A variety of catalysts, including copper, palladium, and organocatalysts, have been employed to facilitate these cyclization reactions and improve their efficiency and selectivity. researchgate.netorganic-chemistry.org

Stereocontrol during the formation of the oxazolidinone ring is crucial, especially when synthesizing chiral molecules. The stereochemistry of the final product is often determined by the stereochemistry of the starting materials and the mechanism of the cyclization reaction.

Chiral Pool Starting Materials: The use of enantiomerically pure β-amino alcohols derived from amino acids or other natural products is a common strategy to ensure the stereochemical integrity of the oxazolidinone ring.

Asymmetric Synthesis: Asymmetric reactions, such as asymmetric aldol (B89426) reactions, can be used to generate chiral β-hydroxy carbonyl compounds, which can then be converted to the desired oxazolidinone precursors. nih.gov

Substrate-Controlled Cyclization: The existing stereocenters in the precursor molecule can direct the stereochemical outcome of the ring-closure reaction. For example, the intramolecular cyclization of glycidyl (B131873) carbamate derivatives can provide 4-hydroxymethyl 2-oxazolidinones with good stereocontrol. researchgate.net

The following table summarizes some common precursors and methods for stereocontrolled oxazolidinone synthesis:

| Precursor Type | Cyclization Method | Key Features |

| β-Amino Alcohols | Reaction with Phosgene Equivalents | Widely applicable, stereochemistry dependent on starting material. |

| Aziridines | CO2 Cycloaddition | Atom-economical, often stereospecific. researchgate.netacs.org |

| Glycidyl Carbamates | Intramolecular Cyclization | Provides access to functionalized oxazolidinones. researchgate.net |

| β-Hydroxy Acyl Azides | Modified Curtius Rearrangement | Allows for stereoselective synthesis of substituted oxazolidinones. nih.gov |

Integration of the Pyrrolidin-3-yl Moiety

The pyrrolidine ring can be synthesized through various methods, often starting from chiral precursors to control the stereochemistry at the 3-position.

From Amino Acids: Chiral amino acids such as L-aspartic acid and trans-4-hydroxy-L-proline are common starting materials for the synthesis of chiral 3-aminopyrrolidines. google.comresearchgate.net For instance, (S)-3-aminopyrrolidine can be prepared from trans-4-hydroxy-L-proline through a multi-step sequence involving decarboxylation, protection, sulfonylation, azide (B81097) substitution (with inversion of configuration), and reduction. google.com

Cycloaddition Reactions: [3+2] Cycloaddition reactions of azomethine ylides with various dipolarophiles are a powerful tool for the construction of substituted pyrrolidines. scispace.com

Intramolecular Cyclization: The intramolecular cyclization of haloamines or other suitably functionalized acyclic precursors can also lead to the formation of the pyrrolidine ring.

The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the pyrrolidine ring. The following table highlights some starting materials and their corresponding synthetic strategies for 3-aminopyrrolidine derivatives:

| Starting Material | Synthetic Strategy | Key Transformations |

| trans-4-hydroxy-L-proline | Multi-step conversion | Decarboxylation, N-protection, Hydroxyl activation, Azide displacement (SN2), Reduction. google.com |

| L-Aspartic Acid | Multi-step conversion | Acylation, Esterification, Reduction, Ring closing. researchgate.net |

| (R)-3-(Boc-amino)pyrrolidine | Protection/Deprotection | Synthesis from benzyl-protected (R)-3-aminopyrrolidine followed by deprotection. guidechem.com |

Once the two heterocyclic fragments are synthesized, they need to be joined together. The most common approach is the formation of a C-N bond between the pyrrolidine nitrogen and the oxazolidinone ring.

N-Alkylation: The direct N-alkylation of a pre-formed oxazolidinone with a 3-halopyrrolidine derivative or a pyrrolidine-3-yl triflate can be employed. This reaction is typically carried out in the presence of a base.

Reductive Amination: Reductive amination of a 3-oxopyrrolidine derivative with an amino-functionalized oxazolidinone precursor is another viable strategy.

Palladium-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to couple an oxazolidinone with a 3-halopyrrolidine or a pyrrolidine-3-boronic acid derivative.

In-situ Formation: An alternative is to couple a 3-aminopyrrolidine derivative with a reagent that forms the oxazolidinone ring in a single step. For example, reaction with a 2-chloroethyl chloroformate would lead directly to the desired product.

The choice of coupling strategy depends on the functional group tolerance of the substrates and the desired reaction conditions.

Despite a thorough search of available scientific literature, no specific research articles, patents, or detailed synthetic methodologies focusing on the compound “this compound” could be located. General methods for the synthesis and derivatization of pyrrolidine and oxazolidinone rings are well-documented; however, literature detailing the asymmetric synthesis, functional group transformations, and specific derivatization of the combined “this compound” structure is not available in the accessed databases.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific chemical compound. Providing an article based on extrapolation from related but distinct molecules would not meet the required standards of scientific accuracy and would be speculative.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions and controlling product stereochemistry. The formation of the oxazolidinone and pyrrolidine rings proceeds through distinct and well-studied mechanistic pathways.

Oxazolidinone Ring Formation Mechanisms

The synthesis of the 2-oxazolidinone (B127357) ring often proceeds through an isocyanate intermediate. In the Curtius rearrangement pathway, an acyl azide is first formed from a carboxylic acid derivative. nih.gov Thermal decomposition of the acyl azide leads to the loss of dinitrogen gas and the formation of a highly reactive acyl nitrene. This nitrene undergoes a molecular rearrangement to an isocyanate. If a hydroxyl group is suitably positioned within the molecule, it can perform an intramolecular nucleophilic attack on the isocyanate carbon, leading to the formation of the cyclic carbamate (oxazolidinone) ring. nih.gov

Another common mechanism involves the direct cyclization of a β-amino alcohol. In methods utilizing CO₂, the amino alcohol first reacts to form a carbamate salt. nih.gov A dehydrating agent, such as T3P, then converts this salt into an isocyanate intermediate, which rapidly undergoes intramolecular cyclization as described above. nih.gov Alternatively, in three-component reactions, the mechanism can involve an initial nucleophilic substitution, followed by the formation of a carbamate or carbonate intermediate, and a final cyclization step to yield the oxazolidinone. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the mechanism of cycloaddition reactions between epoxides and isocyanates. These studies suggest that the reaction proceeds via an asynchronous concerted mechanism, where the new C-O and C-N bonds are formed in a single step but not to the same extent in the transition state. nih.gov

Pyrrolidine Ring Formation: The [3+2] Cycloaddition Mechanism

The [3+2] cycloaddition of azomethine ylides is a cornerstone of pyrrolidine synthesis. The mechanism is a type of pericyclic reaction. nih.gov An azomethine ylide, which acts as a 1,3-dipole, is generated in situ. For example, the condensation of an α-amino acid with an aldehyde, followed by decarboxylation, is a common method for generating non-stabilized azomethine ylides. mdpi.com

This 1,3-dipole then reacts with a dipolarophile (typically an electron-deficient alkene) in a concerted fashion. The stereochemical outcome of the reaction is often controlled by the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile). The endo-transition state is frequently favored due to secondary orbital interactions, which leads to a high degree of diastereoselectivity in the resulting pyrrolidine ring. nih.govacs.org DFT calculations have been used to model the transition structures, revealing that a balance between asynchronicity and the interaction energies of these transition states ultimately governs the observed regio- and diastereoselectivity. acs.org

Table 2: Overview of Key Reaction Mechanisms

| Synthetic Pathway | Key Intermediate(s) | Mechanistic Steps | Key Features | Reference(s) |

|---|---|---|---|---|

| Curtius Rearrangement | Acyl azide, Acyl nitrene, Isocyanate | 1. Formation of acyl azide.2. Thermal decomposition to acyl nitrene.3. Rearrangement to isocyanate.4. Intramolecular cyclization. | Stereospecific, provides access to chiral oxazolidinones. | nih.gov |

| CO₂-Based Cyclization | Carbamate salt, Isocyanate | 1. Reaction of amino alcohol with CO₂ to form a salt.2. Dehydration to isocyanate.3. Intramolecular cyclization. | Utilizes a green reagent (CO₂), mild conditions. | nih.gov |

| Azomethine Ylide Cycloaddition | Azomethine ylide | 1. In situ generation of azomethine ylide.2. Concerted [3+2] cycloaddition with a dipolarophile. | Highly regio- and stereoselective, creates multiple stereocenters in one step. | nih.govmdpi.comacs.org |

| Epoxide-Isocyanate Cycloaddition | N/A (Concerted) | Asynchronous concerted cycloaddition. | Metal-free, proceeds through a single transition state. | nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electronic structure, stability, and reactivity.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for describing a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability. For many organic molecules, this gap is determined using methods like DFT to predict charge transfer interactions within the molecule. Specific HOMO-LUMO energy values and the corresponding energy gap for 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one have not been published.

Determining the most stable three-dimensional arrangement of atoms, or the optimized geometry, is a prerequisite for most computational studies. This process involves finding the lowest energy conformation of the molecule on its potential energy surface. While general principles of conformational analysis apply to the fused pyrrolidine (B122466) and oxazolidinone rings, specific optimized structural parameters (bond lengths, bond angles, and dihedral angles) for This compound derived from quantum chemical calculations are not available in the literature.

Theoretical models can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of new compounds. Calculations can forecast ¹H and ¹³C NMR chemical shifts, the frequencies of infrared vibrational modes, and electronic transitions observed in UV-Vis spectroscopy. Such theoretical spectroscopic data for This compound have not been reported.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, allowing for the exploration of its conformational landscape. These simulations are essential for understanding how a molecule's shape and flexibility influence its biological activity. Research detailing MD simulations to sample the accessible conformations of This compound is currently absent from the scientific literature.

Molecular Docking and Ligand-Target Interaction Modeling (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Docking studies can predict how a ligand like This compound might fit into the active site of a protein, generating potential binding poses and scoring their interactions. This information is critical for structure-based drug design. However, no non-clinical molecular docking studies detailing binding site predictions or generated ligand poses for this specific compound have been published.

Interaction Energy Analysis and Hydrogen Bonding Networks

Computational studies on molecules structurally related to this compound, such as various oxazolidinone and pyrrolidine derivatives, have provided significant understanding of their non-covalent interactions. These studies are crucial for predicting molecular recognition at biological targets and understanding crystal packing.

The formation of hydrogen bonds is a defining characteristic of many oxazolidinone-containing compounds. bohrium.comresearchgate.net In solution, these molecules can form dimers through intermolecular hydrogen bonds, particularly in less polar solvents. bohrium.comresearchgate.net The pyrrolidine ring, with its secondary amine, and the oxazolidinone ring, with its carbonyl oxygen and ring oxygen, both offer potential sites for hydrogen bonding. Specifically, the N-H group of the pyrrolidine can act as a hydrogen bond donor, while the carbonyl oxygen of the oxazolidinone is a primary hydrogen bond acceptor.

In the crystalline state, these interactions can lead to the formation of extensive hydrogen bonding networks. For instance, in the crystal structure of a related benzimidazole-substituted oxazolidinone, strong N—H···N and weaker C—H···O hydrogen bonds dictate the molecular packing, forming distinct chains within the crystal lattice. nih.govnih.gov Theoretical calculations on pyrrole (B145914) derivatives have shown that N-H···O bonds are significantly stronger and more stabilizing than C-H···O or C-H···Cl interactions. researchgate.net

Table 1: Representative Hydrogen Bond Interaction Energies in Related Heterocyclic Compounds

| Interacting Molecules/Moieties | Type of Interaction | Calculated Interaction Energy (kJ/mol) |

|---|---|---|

| Pyrrolidinedione derivative with water | Oxygen atom migration assistance | -142.4 rsc.org |

| Pyrrole derivative dimer | N-H···O | -34.98 researchgate.net |

| Benzothiazole-imidazolidinone derivative | O—H···N | -68.5 nih.gov |

Note: The data in this table is derived from computational studies on structurally related compounds and is intended to be illustrative of the types and magnitudes of interactions that could be expected for this compound.

Pharmacophore Elucidation from Theoretical Models

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, theoretical models can be constructed to predict its potential interactions with biological targets.

The oxazolidinone ring is a well-established pharmacophore, most notably in the linezolid (B1675486) class of antibiotics. researchgate.net Its key features typically include a hydrogen bond acceptor (the carbonyl oxygen) and hydrophobic groups. The pyrrolidine ring in this compound introduces additional pharmacophoric features, including a hydrogen bond donor (the N-H group) and another hydrophobic region. The spatial arrangement of these features is critical for target recognition.

Theoretical studies on other heterocyclic compounds have successfully generated predictive pharmacophore models. For example, a six-point pharmacophore model for isothiazolidinedione derivatives as PTP1B inhibitors was developed, consisting of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. researchgate.net Such models are derived from the structural alignment of a set of active molecules and can be used to screen virtual compound libraries for new potential inhibitors.

For this compound, a hypothetical pharmacophore model could include:

A hydrogen bond acceptor: The carbonyl oxygen of the oxazolidinone ring.

A hydrogen bond donor: The N-H group of the pyrrolidine ring.

Hydrophobic features: The aliphatic carbons of both the pyrrolidine and oxazolidinone rings.

The relative orientation of these features would be crucial for defining the model and predicting biological activity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways.

A quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) illustrates this approach. rsc.org The study detailed a multi-step reaction involving Michael addition, a Nef-type rearrangement, and cyclization. The energy barriers for each step were calculated, identifying the rate-determining steps and the influence of solvent molecules. For instance, the energy barrier for the initial deprotonated nitromethane addition was found to be 21.7 kJ/mol, while a subsequent proton transfer had a much higher barrier of 197.8 kJ/mol. rsc.org The final cyclization step to form the pyrrolidine ring had a very low energy barrier of 11.9 kJ/mol. rsc.org

While a specific computational study on the synthesis of this compound is not detailed in the available literature, potential synthetic routes could be analyzed using similar computational methods. For example, a plausible synthesis could involve the reaction of 3-aminopyrrolidine (B1265635) with a suitable three-carbon synthon to form the oxazolidinone ring. Computational modeling could be used to:

Evaluate different synthetic strategies and predict their feasibility.

Determine the transition state structures and activation energies for key reaction steps.

Understand the stereochemical outcome of the reaction.

Table 2: Calculated Energy Barriers in the Synthesis of Pyrrolidinedione Derivatives

| Reaction Step | Energy Barrier (kJ/mol) |

|---|---|

| Deprotonated nitromethane addition to coumarin | 21.7 rsc.org |

| Proton transfer from methylene (B1212753) to nitro group | 197.8 rsc.org |

| Oxygen atom migration (water-assisted) | 142.4 rsc.org |

| Tautomerization for cyclization | 178.4 rsc.org |

Note: This data is from a study on the synthesis of pyrrolidinedione derivatives and serves as an example of the insights that can be gained from the computational elucidation of reaction mechanisms.

Molecular Recognition and Ligand Target Interactions Non Clinical Studies

Principles of Ligand Design Based on the 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one Scaffold

The design of ligands based on this scaffold leverages the distinct properties of its constituent parts. The oxazolidin-2-one ring is a well-established pharmacophore, most notably recognized for its role in the antibiotic linezolid (B1675486), which functions by inhibiting bacterial protein synthesis. frontiersin.orgmdpi.com The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is a versatile component in drug discovery. researchgate.netnih.gov Its non-planar, sp³-hybridized nature allows for the creation of compounds with complex three-dimensional shapes, which can lead to improved target specificity and better physicochemical properties compared to flat, aromatic systems. researchgate.net

In the this compound scaffold, the pyrrolidine moiety is attached to the N-3 position of the oxazolidinone ring. This arrangement is a departure from many clinically developed oxazolidinones where an aryl group typically occupies this position. mdpi.comresearchgate.net This substitution provides several advantages for ligand design:

Vectorial Diversity: The pyrrolidine ring offers multiple points for substitution, allowing for the exploration of chemical space in various directions to optimize interactions with a target's binding pocket.

Stereochemical Complexity: The pyrrolidine ring contains stereocenters, and the specific stereoisomers can dramatically influence the biological profile of a drug candidate due to different binding modes with enantioselective proteins. researchgate.netnih.gov

Modulation of Physicochemical Properties: The saturated nature of the pyrrolidine ring can be used to fine-tune properties such as solubility and metabolic stability. researchgate.net

Therefore, the design strategy involves using the oxazolidinone core as a primary binding element for a known target (e.g., the bacterial ribosome or monoamine oxidase) while modifying the pyrrolidine substituent to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies from a Mechanistic and Theoretical Standpoint

While specific SAR studies for this compound are not extensively documented, a robust understanding can be extrapolated from the vast body of research on analogous oxazolidinone and pyrrolidine derivatives.

The SAR for oxazolidinone antibacterials is well-defined. mdpi.comresearchgate.netnih.gov Key structural features essential for activity include:

The Oxazolidinone Core (A Ring): This ring is the primary pharmacophore. The (S)-configuration at the C-5 position is crucial for antibacterial activity. mdpi.com

The N-3 Substituent (B Ring): In most antibacterial oxazolidinones, this is an aryl or heteroaryl group. Modifications here influence the spectrum of activity and safety profile. frontiersin.orgmdpi.comnih.gov Replacing this with a pyrrolidine ring introduces a non-aromatic, flexible substituent whose conformation and substitution pattern would be critical determinants of target interaction.

The C-5 Side Chain: The acetamidomethyl group at the C-5 position of linezolid is vital for its interaction with the 23S rRNA of the bacterial ribosome. nih.gov SAR studies have shown that this position is sensitive to modification. Replacing the acetamide (B32628) with other groups, such as thiourea (B124793) or dithiocarbamate (B8719985) moieties, has been shown to enhance in vitro activity. nih.gov Furthermore, alternatives like 1,2,3-triazol-yl-methyl or hydroxymethyl groups can maintain potency against linezolid-resistant strains. nih.gov

For the pyrrolidine component, SAR studies on various classes of compounds show that substitutions on the ring significantly impact biological activity. For instance, in pyrrolidine carboxamide inhibitors of Mycobacterium tuberculosis InhA, substitutions on an aniline (B41778) ring attached to the pyrrolidine core dramatically altered inhibitory potency. nih.gov Similarly, in pyrrolidin-2-one derivatives designed as acetylcholinesterase inhibitors, systematic changes to substituents on the scaffold were key to improving activity. researchgate.net

From a theoretical standpoint, molecular docking studies on related scaffolds have provided mechanistic insights. In 3-(pyridine-3-yl)-2-oxazolidinone derivatives, docking predicted hydrogen bond formation between the oxazolidinone ring and nucleotides of the bacterial ribosome. nih.gov For the this compound scaffold, the protonated nitrogen of the pyrrolidine ring could form crucial ionic or hydrogen-bond interactions with acidic residues like aspartate in a target's active site, a binding motif seen in other ligand-receptor complexes. nih.gov

| Scaffold/Derivative Class | Position of Modification | Effect on Activity |

| Oxazolidinones | C-5 Side Chain | Replacement of acetamide with thiourea enhances in vitro antibacterial activity. nih.gov |

| Oxazolidinones | C-5 Side Chain | Hydroxymethyl or 1,2,3-triazole groups retain potency against resistant strains. nih.gov |

| 3-(1H-pyrrol-2-yl)-2-oxazolidinones | Pyrrole (B145914) N-1 Alkyl Group | Bulkier alkyl groups generally decrease anti-MAO-A activity. nih.gov |

| Pyrrolidine Carboxamides | Aniline Ring Substituent | 3-chloro-4-fluoro substitution leads to potent inhibition of InhA. nih.gov |

In Vitro Biochemical Assays for Molecular Interaction Studies

Chemical probes are indispensable tools for identifying the molecular targets of bioactive small molecules. nih.gov A probe derived from the this compound scaffold could be synthesized to elucidate its mechanism of action. The design of such a probe typically involves three key components: the pharmacophore (the scaffold itself), a photoreactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry, or a fluorophore).

The probe would be used in a chemical proteomics workflow. After incubating the probe with cell lysates or intact cells, UV irradiation would covalently cross-link the probe to its binding partners. The reporter tag would then be used to enrich and isolate these protein targets, which can be identified using mass spectrometry. nih.gov This approach is particularly valuable for compounds identified through phenotypic screening, as it can reveal the target landscape and help distinguish between on-target and off-target effects. nih.gov For a novel scaffold like this compound, this technique would be crucial for validating predicted targets or discovering entirely new ones.

Biochemical assays using isolated enzymes or protein systems are fundamental for quantifying the potency and selectivity of a compound. Based on structurally similar molecules, derivatives of the this compound scaffold could be evaluated against several non-human enzyme systems.

One prominent target class is Monoamine Oxidases (MAOs) . A study of 3-(1H-pyrrol-2-yl)-2-oxazolidinones, which are close structural analogues, revealed highly potent and selective inhibition of MAO-A, an enzyme involved in neurotransmitter metabolism. nih.gov This suggests that the this compound core is a promising scaffold for developing novel MAO inhibitors.

Another potential target is Autotaxin (ATX) , an enzyme that produces the signaling lipid lysophosphatidic acid (LPA) and is implicated in inflammation and cancer. Novel inhibitors based on 2-pyrrolidinone (B116388) and pyrrolidine heterocycles have shown potent activity against ATX, with IC₅₀ values in the nanomolar range. researchgate.net

Furthermore, pyrrolidine-based compounds have demonstrated inhibitory activity against a range of other enzymes, including Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis and cholinergic enzymes like acetylcholinesterase (AChE). nih.govresearchgate.netmdpi.com

The table below summarizes findings from in vitro inhibition studies on related scaffolds.

| Enzyme/Target System | Compound Class / Analogue | Assay Type | Measured Activity (IC₅₀ / Kᵢ) |

| Monoamine Oxidase A (MAO-A) | 5-(hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one | Inhibition Assay | Kᵢ = 0.004 µM nih.gov |

| Monoamine Oxidase B (MAO-B) | 5-(hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazolidin-2-one | Inhibition Assay | Kᵢ = 0.5 µM nih.gov |

| Autotaxin (ATX) | Pyrrolidine boronic acid derivative (Compound 21) | Inhibition Assay | IC₅₀ = 35 nM researchgate.net |

| Acetylcholinesterase (AChE) | Pyrrolidin-2-one derivative (Compound 9) | Inhibition Assay | IC₅₀ = 0.01 µM researchgate.net |

| InhA (M. tuberculosis) | Pyrrolidine carboxamide derivative (p33) | Inhibition Assay | IC₅₀ = 0.35 µM nih.gov |

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for the separation of 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one from reaction mixtures and for the assessment of its purity. The choice of technique is dictated by the compound's physicochemical properties and the specific analytical challenge, such as resolving enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Both normal-phase and reversed-phase HPLC can be employed, with the latter being more common for purity determination due to its compatibility with a wider range of organic compounds.

For the analysis of related oxazolidinone structures, polysaccharide-based chiral stationary phases (CSPs) have proven effective, particularly in polar organic mode. semmelweis.hu A typical HPLC setup for purity assessment would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the oxazolidinone chromophore absorbs in the UV region.

A highly stereo-specific liquid chromatographic method was successfully developed and validated for the quantification of the enantiomeric impurity (R-enantiomer) in a novel oxazolidinone antibacterial agent. nih.gov The separation was achieved on a Chiralpak AD-H amylose-based chiral stationary phase. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Oxazolidinone Analogs

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (amylose-based CSP) |

| Mobile Phase | n-hexane:2-propanol:methanol:trifluoroacetic acid (80:10:10:0.4, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV |

| Resolution (Rs) | > 2.0 between enantiomers |

This table is illustrative and based on methods developed for similar oxazolidinone compounds. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound may have limited volatility, derivatization can be employed to increase its vapor pressure, making it amenable to GC analysis. Silylation is a common derivatization technique for compounds containing amine and hydroxyl groups. A GC method would typically utilize a capillary column coated with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. nih.gov For a chiral compound like this compound, SFC is particularly well-suited for separating its enantiomers.

Polysaccharide-based chiral stationary phases are frequently used in SFC. nih.gov The mobile phase typically consists of supercritical carbon dioxide modified with a small percentage of an alcohol, such as methanol or ethanol. The choice of the chiral selector and the modifier is critical for achieving optimal enantioseparation.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are necessary for a complete structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The chemical shifts of the protons on the pyrrolidine (B122466) and oxazolidinone rings, as well as their splitting patterns (coupling constants), would be diagnostic.

¹³C NMR: The carbon NMR spectrum would reveal the number of distinct carbon environments. The chemical shift of the carbonyl carbon in the oxazolidinone ring is a key indicator.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyrrolidine and oxazolidinone rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the entire molecular framework.

Conformational analysis of similar oxazolidine (B1195125) derivatives has been successfully performed using ¹H NMR spectroscopy and computational methods. rsc.orgunimelb.edu.au

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS techniques, such as electrospray ionization (ESI), would be used to determine the molecular weight of this compound by observing the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also provide structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation patterns of novel synthesized oxazolidin-2-ones have been investigated using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) techniques. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Methanol |

| n-Hexane |

| 2-Propanol |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and stereochemistry.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state conformation. For example, the crystal structure of 3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one reveals that the oxazolidinone ring is nearly planar. nih.gov Similarly, structures of other 3-substituted oxazolidin-2-ones show a planar geometry for the imide nitrogen. st-andrews.ac.uknih.gov

Table 2: Representative Crystallographic Data for a Related Oxazolidinone Derivative (3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0940 (2) |

| b (Å) | 18.1570 (6) |

| c (Å) | 10.0740 (3) |

| β (°) | 90.696 (1) |

| Volume (ų) | 1114.59 (6) |

| Z | 4 |

Applications in Organic and Synthetic Chemistry

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The pyrrolidine (B122466) ring is a prevalent motif in a vast number of natural products and pharmaceutically active compounds. nih.govbaranlab.orgnih.gov Its derivatives are fundamental to the synthesis of alkaloids, amino acids, and various therapeutic agents. mdpi.com Similarly, the oxazolidinone core is a well-established chiral auxiliary, famously demonstrated by Evans' asymmetric aldol (B89426) reactions, which allows for the stereocontrolled formation of carbon-carbon bonds. digitellinc.comnih.gov The compound 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one, by integrating both these pharmacologically significant and synthetically useful moieties, serves as a powerful chiral synthon for the elaboration of more complex molecular architectures.

The stereogenic center at the 3-position of the pyrrolidine ring, when incorporated into the oxazolidinone, provides a defined three-dimensional orientation that can effectively direct the stereochemical outcome of subsequent reactions. This has been exploited in the synthesis of a variety of complex molecules where precise control of stereochemistry is paramount. For instance, functionalized chiral oxazolidin-2-ones are versatile synthons in the asymmetric synthesis of biologically active compounds and their intermediates. bioorg.org The pyrrolidine moiety, on the other hand, not only imparts chirality but also provides a scaffold that can be further functionalized to introduce additional diversity and complexity. nih.govresearchgate.net

The synthesis of polycyclic alkaloid natural products, which often feature pyrrolidine and pyrrolidinone motifs, represents a significant area where building blocks like this compound can be of immense value. nih.gov The utility of pyrrole-based approaches to access these complex frameworks is well-documented, and the use of pre-functionalized, stereochemically defined pyrrolidine derivatives can significantly streamline these synthetic routes. nih.govresearchgate.net

Table 1: Examples of Complex Molecules Synthesized Using Pyrrolidine and Oxazolidinone Scaffolds

| Complex Molecule/Target | Precursor Scaffold | Key Synthetic Strategy |

|---|---|---|

| (-)-Cytoxazone | 4,5-disubstituted oxazolidin-2-one | Asymmetric aldol/Curtius protocol nih.gov |

| (L)-Homophenylalaninol analogues | 4(R)-(chloromethyl)-2-oxazolidinone | Wittig reaction and catalytic hydrogenation bioorg.org |

| Pyrrolidine-containing alkaloids | Pyrrole (B145914) derivatives | Dearomatization and functionalization nih.govresearchgate.net |

| Substituted pyrrolidines | N-protected bis-homoallylic amines | Asymmetric 'clip-cycle' aza-Michael reaction whiterose.ac.uk |

Role in the Development of Novel Synthetic Methodologies and Reaction Discoveries

The unique structural and electronic properties of this compound make it an interesting substrate for the development of new synthetic methods. The oxazolidinone portion can act as a chiral auxiliary, influencing the stereoselectivity of reactions at adjacent positions. digitellinc.com At the same time, the secondary amine of the pyrrolidine ring can be engaged in various transformations, including N-arylation, N-alkylation, and acylation, to introduce a wide range of substituents. nih.gov

Research into the reactivity of this bifunctional molecule has the potential to lead to the discovery of novel tandem or cascade reactions. For example, a reaction could be initiated at the pyrrolidine nitrogen, with the chiral oxazolidinone moiety directing the stereochemical course of a subsequent intramolecular transformation. Such strategies are highly sought after in modern organic synthesis as they allow for the rapid construction of molecular complexity from simple starting materials.

The development of asymmetric organocatalysis has seen a surge in the use of chiral pyrrolidine derivatives. nih.gov While proline and its derivatives are the most well-known examples, the exploration of other chiral pyrrolidine-based scaffolds is an active area of research. The 3-(pyrrolidin-3-yl)oxazolidin-2-one scaffold, with its rigid structure and potential for hydrogen bonding interactions, could serve as a platform for the design of new organocatalysts for a variety of asymmetric transformations.

Furthermore, the oxazolidinone ring itself is a key structural feature in several classes of antibacterial agents, such as linezolid (B1675486). nih.gov The synthesis of derivatives of 3-(pyridin-3-yl)-2-oxazolidinone has been explored for the development of new antibacterial agents, highlighting the importance of this heterocyclic system in medicinal chemistry. nih.gov

Contribution to Chemical Library Design and Synthesis

Combinatorial chemistry and the generation of diverse compound libraries are cornerstones of modern drug discovery. nih.govmdpi.com The this compound scaffold is an excellent starting point for the construction of such libraries due to its inherent three-dimensionality and the presence of multiple points for diversification. researchgate.net The pyrrolidine nitrogen can be readily functionalized using a variety of synthetic methods, including solid-phase synthesis techniques, to introduce a wide array of substituents. researchgate.net

The design of "scaffold-ranking" libraries allows for the rapid screening of a large number of compounds to identify promising lead structures. nih.gov A library based on the this compound core would provide access to a unique region of chemical space, combining the favorable properties of both the pyrrolidine and oxazolidinone rings. Such libraries could be screened against a wide range of biological targets to identify novel therapeutic agents.

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets. researchgate.net Both the pyrrolidine and oxazolidinone rings can be considered privileged structures, and their combination in this compound makes it a highly attractive scaffold for the design of focused libraries targeting specific protein families.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Strategies

While existing methods provide access to the 3-(pyrrolidin-3-yl)-1,3-oxazolidin-2-one scaffold, the development of more efficient, stereoselective, and sustainable synthetic strategies remains a critical objective. Future research should focus on overcoming the limitations of current multi-step syntheses, which often require stoichiometric reagents and harsh reaction conditions.

Next-generation approaches could include:

Catalytic Asymmetric Synthesis : The development of catalytic methods, particularly those employing transition metals or organocatalysts, could enable the direct and highly enantioselective construction of the chiral pyrrolidine (B122466) and oxazolidinone rings in a single pot or a streamlined sequence. Strategies like iridium-catalyzed reductive generation of azomethine ylides for [3+2] cycloadditions represent a promising avenue for forming the polysubstituted pyrrolidine core with high stereocontrol. acs.orgchemrxiv.org Similarly, asymmetric aldol (B89426) and Curtius reaction combinations could be optimized for the oxazolidinone moiety. nih.gov

Flow Chemistry : Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. Translating the synthesis of this compound and its derivatives to a flow process could enable more efficient production, minimize hazardous intermediates, and facilitate rapid library synthesis for structure-activity relationship (SAR) studies.

Biocatalysis : The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity under mild, environmentally benign conditions. Research into identifying or engineering enzymes (e.g., transaminases, reductases, or lipases) for specific transformations on pyrrolidine or oxazolidinone precursors could lead to greener and more cost-effective synthetic routes.

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming complex bonds under mild conditions. Exploring its application for novel C-C or C-N bond formations in the synthesis of the target scaffold could unlock new and previously inaccessible chemical space.

Table 1: Comparison of Potential Advanced Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy, reduced waste. | Development of novel chiral ligands and organocatalysts specific for the scaffold. scilit.comnih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control, rapid optimization. | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). |

| Biocatalysis | High stereoselectivity, mild reaction conditions, green chemistry. | Enzyme screening and engineering, process optimization for substrate compatibility. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways, functional group tolerance. | Catalyst development, exploration of novel cycloaddition and functionalization reactions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov Integrating these computational tools can significantly accelerate the design and optimization of novel analogs of this compound with desired properties.

Future research directions in this area include:

Generative Models for De Novo Design : Employing generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel molecules "from scratch" that incorporate the pyrrolidinyl-oxazolidinone scaffold but possess optimized properties. nih.govspringernature.com These models can explore vast chemical space to identify compounds with predicted high activity and favorable pharmacokinetic profiles.

Predictive Modeling for Property Optimization : Developing and training ML models to accurately predict key properties such as biological activity against specific targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.com Such models can be used to virtually screen large libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby reducing time and cost.

Molecular Dynamics and Simulation : Using advanced simulation techniques to understand the dynamic behavior of the compound and its analogs. mdpi.com Molecular dynamics (MD) simulations can provide insights into conformational preferences, binding kinetics to biological targets, and the influence of specific functional groups on intermolecular interactions, guiding rational compound design.

Table 2: Applications of AI/ML in the Study of this compound

| AI/ML Application | Objective | Potential Impact |

| Generative Adversarial Networks (GANs) | Design novel analogs with desired properties. crimsonpublishers.com | Rapid identification of new lead compounds with improved efficacy. springernature.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Prioritize synthetic targets and reduce unnecessary experiments. |

| ADMET Prediction Models | Forecast pharmacokinetic and toxicity profiles. | Early-stage deselection of candidates likely to fail, improving success rates. |

| Molecular Dynamics (MD) Simulations | Elucidate binding modes and conformational dynamics. mdpi.com | Provide mechanistic insights to guide rational, structure-based design. |

Exploration of Novel Intermolecular Interactions and Recognition Motifs

A deeper understanding of the non-covalent interactions between this compound and its potential biological targets is crucial for explaining its mechanism of action and for designing more potent and selective molecules. The scaffold possesses multiple hydrogen bond donors and acceptors, as well as hydrophobic regions, suggesting a rich potential for varied intermolecular interactions.

Unexplored avenues for research consist of:

Computational Binding Site Analysis : Utilizing molecular docking and advanced computational methods to screen the compound against a wide range of biological targets (e.g., kinases, proteases, bacterial ribosomes). This can help identify novel potential applications and predict the key residues involved in binding. The pyridine-2-carbonyl group found in analogous structures, for example, is known to participate in hydrogen bonding and π-π stacking. vulcanchem.com

Structural Biology Studies : Co-crystallizing the compound or its potent derivatives with their biological targets to obtain high-resolution X-ray or cryo-EM structures. This would provide definitive experimental evidence of the binding mode and the specific intermolecular contacts, offering a precise blueprint for future design efforts.

Biophysical Characterization : Employing techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantitatively measure binding affinities, kinetics, and thermodynamics. These studies can validate computational predictions and provide a more complete picture of the molecular recognition process.

Table 3: Techniques for Investigating Intermolecular Interactions

| Technique | Information Gained | Purpose in Future Research |

| Molecular Docking/Simulation | Predicted binding pose, interaction energy, key residues. | Hypothesis generation for potential biological targets and binding modes. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Definitive validation of binding mode and specific interactions. |

| NMR Spectroscopy (e.g., STD, HSQC) | Identification of ligand-protein binding and epitope mapping. | Characterizing interactions in solution and mapping the binding interface. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Full thermodynamic profiling of the binding event. |

Expanding the Scope of Synthetic Utility in Advanced Materials and Catalysis

Beyond its potential biological applications, the unique structural and stereochemical features of this compound make it an attractive candidate for applications in materials science and asymmetric catalysis. The chiral pyrrolidine motif is a cornerstone of organocatalysis, while oxazolidinones are effective chiral auxiliaries and ligands. nih.govresearchgate.netmdpi.com

Future research should explore:

Asymmetric Catalysis : Investigating the use of the compound and its derivatives as novel organocatalysts for various asymmetric transformations. Its bifunctional nature could enable synergistic activation of substrates. Furthermore, it could serve as a chiral ligand for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity. Oxazolidin-2-one itself has been shown to be an efficient ligand in copper-catalyzed reactions. researchgate.net

Polymer Chemistry : Utilizing the compound as a chiral monomer for the synthesis of novel polymers. The resulting materials could have interesting properties for applications such as chiral chromatography, enantioselective separations, or as functional biomaterials.

Supramolecular Chemistry and Crystal Engineering : Exploring the self-assembly properties of the molecule to create well-defined supramolecular architectures or functional co-crystals. The hydrogen bonding capabilities of the scaffold could be harnessed to build complex and ordered solid-state structures with potential applications in nonlinear optics or sensing.

Table 4: Potential Applications in Materials and Catalysis

| Area | Proposed Role of the Compound | Research Objective |

| Asymmetric Organocatalysis | Chiral catalyst. | To promote reactions like aldol, Michael, or Mannich additions with high enantioselectivity. nih.gov |

| Transition Metal Catalysis | Chiral ligand. | To develop novel metal complexes for asymmetric hydrogenation, C-C coupling, or amination reactions. scilit.com |

| Polymer Science | Chiral monomer. | To synthesize optically active polymers for chiral separation media or advanced functional materials. |

| Crystal Engineering | Molecular building block. | To construct novel co-crystals and supramolecular assemblies with unique solid-state properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one, and how do reaction parameters affect yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, oxazolidinones are often prepared by reacting amino alcohols with carbonylating agents (e.g., phosgene derivatives). The pyrrolidine moiety may be introduced via alkylation or ring-closing metathesis. Reaction temperature, solvent polarity, and catalyst choice (e.g., chiral auxiliaries for stereocontrol) significantly impact yields. Evidence from oxazolidinone syntheses suggests optimizing anhydrous conditions and inert atmospheres to minimize side reactions .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemistry and substituent positions. X-ray crystallography using SHELX or ORTEP-3 is critical for absolute configuration determination. For example, oxazolidinone derivatives often exhibit planar five-membered rings with characteristic torsional angles, as seen in X-ray reports .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced antibacterial activity?

- Methodological Answer : SAR analysis of oxazolidinones (e.g., linezolid analogs) shows that substituents at the pyrrolidine nitrogen and oxazolidinone C5 position modulate bacterial ribosome binding. Fluorine or hydroxymethyl groups at C5 improve pharmacokinetics. Computational docking (e.g., molecular dynamics simulations) predicts binding affinity to 23S rRNA. Experimental validation via MIC assays against Gram-positive pathogens is essential .

Q. What strategies resolve contradictions in stereoselective synthesis outcomes for this compound?

- Methodological Answer : Discrepancies in diastereomeric ratios may arise from competing transition states. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) improve enantiocontrol. Monitoring reaction intermediates via HPLC with chiral columns helps identify kinetic vs. thermodynamic control. Case studies demonstrate that lithium enolate formation under cryogenic conditions enhances selectivity .

Q. How can derivatization techniques improve the detection of this compound metabolites in biological matrices?

- Methodological Answer : Metabolites (e.g., hydroxylated derivatives) are often derivatized with 2-nitrobenzaldehyde to form UV-active Schiff bases. LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Calibration curves using isotopically labeled internal standards (e.g., ¹³C analogs) correct matrix effects. Validation follows ICH guidelines for precision (<15% RSD) and accuracy (85–115% recovery) .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or ADMETLab2.0 estimate logP, bioavailability, and CYP450 interactions. Molecular descriptors (e.g., topological polar surface area) correlate with blood-brain barrier penetration. Machine learning models trained on oxazolidinone datasets (e.g., PubChem BioAssay data) prioritize analogs with optimal clearance and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.